N-Desmethyl Trimipramine Chloroethylformate
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Overview
Description
N-Desmethyl Trimipramine Chloroethylformate is a chemical compound with the molecular formula C22H27ClN2O2 and a molecular weight of 386.91 g/mol . It is an intermediate in the synthesis of N-Demethyl Trimipramine, which is a metabolite of Trimipramine. Trimipramine is a tricyclic antidepressant used to treat depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Desmethyl Trimipramine Chloroethylformate can be synthesized through a series of chemical reactions involving the starting material Trimipramine. . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Trimipramine Chloroethylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethylformate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidation products, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-Desmethyl Trimipramine Chloroethylformate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Desmethyl Trimipramine Chloroethylformate is related to its role as an intermediate in the synthesis of N-Demethyl Trimipramine and Trimipramine. Trimipramine exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the brain . This action is thought to contribute to its antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Trimipramine: A tricyclic antidepressant with similar chemical structure and pharmacological properties.
N-Demethyl Trimipramine: A metabolite of Trimipramine with similar biological activities.
Imipramine: Another tricyclic antidepressant with a similar mechanism of action.
Uniqueness
N-Desmethyl Trimipramine Chloroethylformate is unique due to its specific chemical structure and its role as an intermediate in the synthesis of N-Demethyl Trimipramine. Its unique properties make it valuable in various scientific research and industrial applications.
Properties
Molecular Formula |
C22H27ClN2O2 |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
1-chloroethyl N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-methylpropyl]-N-methylcarbamate |
InChI |
InChI=1S/C22H27ClN2O2/c1-16(14-24(3)22(26)27-17(2)23)15-25-20-10-6-4-8-18(20)12-13-19-9-5-7-11-21(19)25/h4-11,16-17H,12-15H2,1-3H3 |
InChI Key |
QBAHBAXEXMDRAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C(=O)OC(C)Cl |
Origin of Product |
United States |
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